molecular formula C8H7ClO2S B2369089 4-Methoxyphenyl chloromethanethioate CAS No. 940-58-9

4-Methoxyphenyl chloromethanethioate

Cat. No.: B2369089
CAS No.: 940-58-9
M. Wt: 202.65
InChI Key: PIAWCPAIZSGTRF-UHFFFAOYSA-N
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Chemical Reactions Analysis

4-Methoxyphenyl chloromethanethioate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide for substitution reactions and oxidizing agents like hydrogen peroxide for oxidation reactions . The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Methoxyphenyl chloromethanethioate is widely used in scientific research, particularly in:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: It is employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Research into potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methoxyphenyl chloromethanethioate involves its interaction with specific molecular targets, such as enzymes or proteins. The compound can form covalent bonds with these targets, leading to changes in their activity or function . The pathways involved in these interactions are often complex and depend on the specific biological context .

Comparison with Similar Compounds

4-Methoxyphenyl chloromethanethioate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific reactivity and applications in biochemical research .

Properties

IUPAC Name

O-(4-methoxyphenyl) chloromethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO2S/c1-10-6-2-4-7(5-3-6)11-8(9)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIAWCPAIZSGTRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC(=S)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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